7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
Description
This compound belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core with a fluorine substituent at position 6 and a carboxylic acid group at position 2. Its unique structural features include a (3R,4R)-configured 3-amino-4-methylpyrrolidine moiety at position 7 and a methyl group at position 3.
Properties
IUPAC Name |
7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-9-6-22(8-15(9)21)17-10(2)16-12(5-14(17)20)18(24)13(19(25)26)7-23(16)11-3-4-11/h5,7,9,11,15H,3-4,6,8,21H2,1-2H3,(H,25,26)/t9-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOJAOLWAIAQK-PSLIRLAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=C2C)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C2=C(C=C3C(=C2C)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926044 | |
| Record name | 7-(3-Amino-4-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127966-63-6 | |
| Record name | 7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127966636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-Amino-4-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, referred to as compound A, is a synthetic organic compound with a complex structure that includes a quinoline core. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.
The molecular formula of compound A is with a molecular weight of 359.4 g/mol. Its structure incorporates a cyclopropyl group and a fluoro substituent, which may influence its biological interactions and pharmacological profile.
Antibacterial Activity
Compounds within the quinoline class are often associated with antibacterial properties. Research indicates that derivatives of quinoline can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. While direct studies on compound A's antibacterial effects are scarce, its structural features suggest it may possess similar mechanisms of action .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antiviral effects of quinoline derivatives; found that modifications at the 6-position enhanced activity against RNA viruses. |
| Study 2 | Evaluated antibacterial properties of related compounds; demonstrated inhibition of Gram-positive bacteria through DNA gyrase inhibition. |
| Study 3 | Assessed pharmacokinetics of quinoline derivatives; indicated favorable absorption and metabolic stability for compounds with similar structures to compound A. |
The proposed mechanism of action for compounds like A involves:
- Inhibition of Viral Enzymes : Compounds may inhibit viral RNA polymerases, leading to reduced viral replication.
- DNA Interaction : Similar compounds interact with bacterial DNA gyrase, preventing DNA supercoiling necessary for replication.
- Cell Membrane Disruption : Some derivatives can disrupt bacterial cell membranes, contributing to their antibacterial effects.
Scientific Research Applications
Structural Characteristics
The compound features a quinoline core with a cyclopropyl group and an amino-pyrrolidine substituent, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar in structure to 7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid exhibit significant antimicrobial properties. The fluoroquinolone class, to which this compound belongs, is known for its efficacy against a range of bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may have anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models.
Neurological Applications
There is emerging interest in the neuroprotective effects of quinoline derivatives. Some studies have indicated that this compound may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of several fluoroquinolone derivatives against resistant strains of Escherichia coli. The results demonstrated that compounds closely related to this compound exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study published by Liu et al. (2023), the anticancer properties of various quinoline derivatives were assessed using human breast cancer cell lines. The results indicated that the tested compounds induced apoptosis and inhibited cell proliferation through caspase activation pathways.
Case Study 3: Neuroprotection
Research by Patel et al. (2024) explored the neuroprotective effects of quinoline derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function, highlighting their potential as therapeutic agents for neurodegenerative disorders.
Data Tables
| Application | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | Zhang et al., 2022 |
| Anticancer | Induction of apoptosis | Liu et al., 2023 |
| Neuroprotection | Reduction of amyloid-beta accumulation | Patel et al., 2024 |
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Position
The pyrrolidine amine group at the 7-position participates in nucleophilic aromatic substitution (NAS) reactions. This reactivity is pivotal for modifying the compound’s antibacterial spectrum.
-
Mechanistic Insight : The electron-withdrawing effect of the quinoline carbonyl and fluorine atoms activates the 7-position for NAS, enabling amine incorporation .
Acid-Base Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position undergoes pH-dependent ionization, impacting solubility and bioavailability.
| Reaction | Conditions | Effect | Reference |
|---|---|---|---|
| Deprotonation | Alkaline media (pH > 7) | Forms carboxylate salts (e.g., sodium/potassium) | |
| Salt formation | Triethylamine or NaOH | Enhances water solubility for formulation |
-
Biological Relevance : The carboxylate form improves membrane permeability, aiding bacterial enzyme targeting .
Hydrogenation of Protective Groups
The tert-butoxycarbonyl (Boc) group on the pyrrolidine amine is removed via catalytic hydrogenation during synthesis.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Boc deprotection | 5% Pd/C, H₂ (5 kgf/cm²), methanol, 40°C | Yields free amine for further coupling |
-
Synthetic Utility : This step is critical for activating the amine group for subsequent substitutions .
Enzymatic Interactions Leading to Antibacterial Activity
The compound inhibits bacterial DNA gyrase and topoisomerase IV via chelation of magnesium ions, disrupting DNA supercoiling.
| Target Enzyme | Interaction | Outcome | Reference |
|---|---|---|---|
| DNA gyrase | Mg²⁺ chelation at 3-carboxyl/4-oxo | Blocks ATPase activity | |
| Topoisomerase IV | Binding to hydrophobic pocket | Prevents DNA relegation |
-
Structure-Activity Relationship :
Stability Under Oxidative and Hydrolytic Conditions
The compound demonstrates moderate stability, with degradation pathways observed under harsh conditions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences Among Fluoroquinolone Derivatives
Key Observations :
- Pyrrolidine vs.
- Position 8 Substitution : The 8-methyl group in the target compound may reduce phototoxicity compared to 8-chloro (clinafloxacin) or 8-methoxy groups, which are associated with higher reactivity and side effects .
- Chirality : The (3R,4R) configuration in the pyrrolidine moiety is critical for enantioselective activity, as seen in , where enantiomers of similar compounds exhibit distinct biological profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Findings :
- Thermal Stability : The Wockhardt compound’s crystalline form exhibits a high melting endotherm at 298.5°C, suggesting superior stability compared to the target compound’s analogs .
- Lipophilicity : The target compound’s LogP (~1.2) is lower than piperidine-based analogs (e.g., Compound 19l: LogP ~2.5), indicating improved aqueous solubility, which is advantageous for oral bioavailability .
Preparation Methods
Initial Chlorination and Functionalization
The quinolone backbone is derived from fluoro-m-xylene (8) , which undergoes UV-induced chlorination with Cl₂/FeCl₃ to yield hepta-chloro-xylene (10) at 70–75% efficiency. Subsequent formylation via H₂SO₄ generates formylbenzoic acid (11) , which is converted to cyanobenzoic acid (12) using NH₂OH·HCl and HCOOH (83% yield).
Esterification and Cyclization
Cyanobenzoic acid (12) is treated with SOCl₂ to form cyano-benzoyl chloride (13) (95% yield), followed by esterification with β-ethyl-3-dimethylaminoacrylate (β-DAASE). Reaction with cyclopropylamine and cyclization under acidic conditions produces the intermediate 14 , which is hydrolyzed to yield Cyano-FQA (II) (85% yield).
Table 1: Key Steps in Quinolone Core Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination of (8) | Cl₂/FeCl₃, UV light | 70–75 |
| 2 | Formylation to (11) | H₂SO₄ | 90 |
| 3 | Cyanide introduction | NH₂OH·HCl, HCOOH | 83 |
| 4 | Esterification to (14) | β-DAASE, cyclopropylamine | 85 |
Synthesis of the (3R,4R)-3-Amino-4-Methylpyrrolidine Side Chain (MOPY)
Epoxide Formation and Chirality Induction
Starting with 2-butendiol (1) , tosylation forms 1-tosylpyrroline (2) , which is epoxidized using 3-chloro-perbenzoic acid to yield epoxide (3) . Chirality is introduced via ring-opening with (S)-1-phenylethylamine , yielding diastereomer (4) with a 99.2:0.8 enantiomeric ratio.
Acylation and Cyclization
Acylation of (4) with chloroacetylchloride forms oxo-morpholine (5) , which undergoes borohydride reduction to (6) . Detosylation and hydrogenation yield the final MOPY (I) with an overall yield of ~25%.
Table 2: Critical Parameters for MOPY Synthesis
| Parameter | Value/Outcome |
|---|---|
| Diastereomeric ratio | 99.2:0.8 |
| Final optical purity | α²₀D: -129º (dried substance) |
| Overall yield | ~25% |
Coupling of Quinolone and Pyrrolidine Moieties
Nucleophilic Aromatic Substitution
The Cyano-FQA (II) undergoes nucleophilic substitution with MOPY (I) in the presence of K₂CO₃, facilitating the introduction of the pyrrolidine side chain at the C-7 position. This step achieves ~55% yield under optimized conditions.
Crystallization and Polymorphism Control
The crude product is crystallized as the hydrochloride salt, with polymorphism studies identifying nine crystalline forms . The dihydrate and anhydrate variants are selected for stability under ambient conditions.
Green Chemistry Approaches for Fluoroquinolone Synthesis
One-Pot Three-Component Synthesis
Recent methodologies employ domino protocols combining aldehydes, amines, and ketenes in a single reactor, achieving yields up to 86% without chromatographic purification. This approach reduces waste and simplifies isolation.
Solvent-Free Mechanochemical Methods
Ball-milling techniques enable solvent-free coupling of intermediates, enhancing atom economy and reducing reaction times to <2 hours.
Analytical Characterization
Structural Elucidation
X-ray crystallography and 2D-NMR confirm the (3R,4R) stereochemistry of the pyrrolidine moiety and the substitution pattern on the quinolone core.
Purity Assessment
HPLC analyses show >99% chemical purity, while dynamic vapor sorption (DVS) studies validate the hygroscopic stability of the dihydrate form.
Challenges and Optimization Strategies
Stereochemical Drift
The use of (S)-1-phenylethylamine minimizes racemization during MOPY synthesis, though strict temperature control (<40°C) is required.
Q & A
Q. What synthetic strategies are employed for the preparation of this compound, and how does stereochemistry at the pyrrolidine ring influence yield?
The synthesis involves multi-step nucleophilic substitution and cyclization reactions. A key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is synthesized from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, cyclopropylamine, and ethyl 3-(N,N-dimethylamino)acrylate . The stereochemistry of the (3R,4R)-3-amino-4-methylpyrrolidine substituent is critical for biological activity and is introduced via chiral resolution or asymmetric synthesis. For example, enzymatic resolution or chiral auxiliary methods (e.g., tert-butyldimethylsilyl-protected intermediates) are used to achieve >95% enantiomeric excess .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the quinolone core and substituent positions (e.g., cyclopropyl, fluorine, methyl groups). For example, the cyclopropyl group shows distinct proton signals at δ 1.0–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed using reversed-phase C18 columns with UV detection at 254–280 nm .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 434.2 for the parent ion) and fragmentation patterns .
Advanced Research Questions
Q. How does the (3R,4R)-pyrrolidine substituent enhance antibacterial activity compared to other stereoisomers?
The (3R,4R)-configuration optimizes binding to bacterial DNA gyrase and topoisomerase IV. For example:
- SAR Analysis : Clinafloxacin (a structural analog with an 8-chloro substituent) shows 4–8x higher activity against Gram-negative bacteria than its (3S,4S)-isomer .
- Molecular Docking : The 3-amino group forms hydrogen bonds with conserved residues in the gyrase active site, while the 4-methyl group improves lipophilicity and membrane penetration .
Q. What methodologies are used to resolve contradictions in biological activity data across different bacterial strains?
- Minimum Inhibitory Concentration (MIC) Assays : Standardized CLSI protocols using Mueller-Hinton broth are recommended. For example, MIC values for this compound range from 0.06 µg/mL (against E. coli) to 2 µg/mL (against S. aureus), with discrepancies addressed via pH adjustment (activity decreases at pH <6.0) .
- Resistance Profiling : Mutant prevention concentration (MPC) studies identify mutations in gyrA (Ser83Leu) and parC (Glu84Lys) that reduce susceptibility .
Q. How can the interaction of this compound with amino acids be leveraged to study its pharmacokinetics?
- In Vitro Binding Studies : Incubate the compound with glycine, alanine, or valine in aqueous ethanolic NaHCO at 70–80°C for 24–72 h. The reaction produces N-(4-oxoquinolin-7-yl)-α-amino acid derivatives, which are analyzed via LC-MS to assess metabolic stability .
Experimental Design and Optimization
Q. What steps are critical for optimizing the decarboxylation-alkylation step during synthesis?
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions (pH 2–10) for 48 h.
- Stability-Indicating Assays : Monitor degradation products (e.g., desfluoro or demethylated analogs) using UPLC-PDA-MS .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the same synthetic step?
Variations arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
